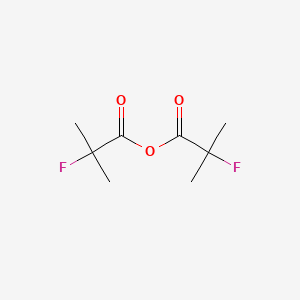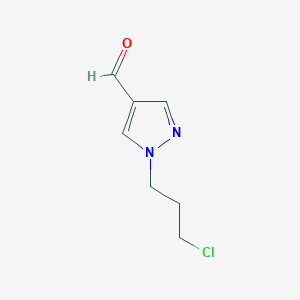
2-Fluoroisobutyric anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroisobutyric anhydride is an organic compound with the molecular formula C8H12F2O3. It is a derivative of 2-fluoroisobutyric acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoroisobutyric anhydride can be synthesized from 2-fluoroisobutyric acid. One common method involves the reaction of 2-fluoroisobutyric acid with oxalyl chloride to form 2-fluoroisobutyric acid chloride, which is then reacted with a dehydrating agent to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroisobutyric anhydride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the anhydride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively
Hydrolysis: Reaction with water to form 2-fluoroisobutyric acid.
Reduction: Reaction with reducing agents like lithium aluminum hydride to form primary alcohols.
Common Reagents and Conditions
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Reacts to form carboxylic acids.
Lithium Aluminum Hydride: Used for reduction reactions to form primary alcohols.
Major Products
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from hydrolysis.
Primary Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Fluoroisobutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: Used in the synthesis of biologically active compounds and intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-fluoroisobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the anhydride group is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and forming the final product .
Comparación Con Compuestos Similares
2-Fluoroisobutyric anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:
Acetic Anhydride: Commonly used in the acetylation of alcohols and amines.
Benzoic Anhydride: Used in the synthesis of benzoate esters and amides.
Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
This compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other anhydrides.
Propiedades
Fórmula molecular |
C8H12F2O3 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2-fluoro-2-methylpropanoyl) 2-fluoro-2-methylpropanoate |
InChI |
InChI=1S/C8H12F2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3 |
Clave InChI |
MHDOQNDVZLYXGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC(=O)C(C)(C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)
![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)




![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)





![1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)
